molecular formula C12H20O4 B1357937 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid CAS No. 886365-95-3

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B1357937
CAS No.: 886365-95-3
M. Wt: 228.28 g/mol
InChI Key: XUVJUIHIZBJBPD-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H20O4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid involves the protection of amino groups through the formation of a stable tert-butoxycarbonyl derivative. This protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxycarbonyl)aminoacetic acid
  • 2-(Tert-butoxycarbonyl)aminopropionic acid
  • 2-(Tert-butoxycarbonyl)aminobutyric acid

Uniqueness

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which provides steric hindrance and stability to the molecule. This makes it particularly useful in protecting amino groups in complex synthetic pathways where other protecting groups might fail .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVJUIHIZBJBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610218
Record name 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-95-3
Record name 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886365-95-3
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